

Chemical and physical properties of Dibenzyl phthalate

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Compound of Interest

Compound Name: *Dibenzyl phthalate*

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Dibenzyl Phthalate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of **Dibenzyl phthalate** (DBP), a diaryl phthalate ester. The information is curated for researchers, scientists, and professionals in drug development who may encounter this compound in various applications, from plasticizers to potential environmental contaminants. This document summarizes key quantitative data in structured tables, details experimental protocols for property determination, and visualizes relevant biological pathways.

Chemical and Physical Properties

Dibenzyl phthalate is a white, crystalline solid at room temperature.^{[1][2]} It is characterized by the chemical formula $C_{22}H_{18}O_4$ and a molecular weight of 346.38 g/mol.^{[1][3][4][5]} It is practically insoluble in water but shows slight solubility in chloroform and methanol.^{[1][6]}

Table 1: Physical and Chemical Properties of Dibenzyl Phthalate

Property	Value	Source(s)
Molecular Formula	C ₂₂ H ₁₈ O ₄	[1][3][4]
Molecular Weight	346.38 g/mol	[1][3][5]
Appearance	White to Off-White Solid/Crystals	[1][2][6]
Melting Point	40-44 °C	[1][2][6][7]
Boiling Point	276-278 °C at 15 mmHg (2.0 kPa)	[1][6]
Density	~1.164 g/cm ³ (estimate)	[1][6]
Vapor Pressure	6.79 x 10 ⁻¹⁰ mmHg at 25 °C	[1]
Water Solubility	Insoluble (0.2995 mg/L at 25 °C, est.)	[1][6][8]
Solubility in other solvents	Slightly soluble in Chloroform and Methanol; Very soluble in alcohol, ether.	[1][6]
Flash Point	276-278 °C at 15 mmHg	[1]
CAS Number	523-31-9	[1][3][6]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical and chemical properties of organic compounds like **Dibenzyl phthalate**.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary method is a common and reliable technique for determining the melting point.[9][10][11]

Methodology: Capillary Method

- **Sample Preparation:** A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[\[11\]](#)[\[12\]](#)
- **Apparatus:** The capillary tube is placed in a heating apparatus, such as a Mel-Temp apparatus or a Thiele tube, adjacent to a calibrated thermometer.[\[9\]](#)[\[10\]](#)
- **Heating:** The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.
[\[9\]](#)
- **Observation:** The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is reported as the melting point.[\[9\]](#)[\[13\]](#)

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. Since boiling point is pressure-dependent, the pressure at which it is measured must be reported.[\[2\]](#) Common methods include distillation and the Thiele tube method.[\[2\]](#)[\[14\]](#)

Methodology: Thiele Tube Method

- **Sample Preparation:** A small amount of the liquid sample (a few milliliters) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.[\[14\]](#)
[\[15\]](#)
- **Apparatus:** The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[\[14\]](#)
- **Heating:** The Thiele tube is gently heated, and the sample is observed. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.[\[14\]](#)
- **Observation:** The heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. The heat source is then removed. The liquid will begin to cool, and the bubbling will slow down and eventually stop. The temperature at which the

liquid is drawn back into the capillary tube is the boiling point of the sample at the recorded atmospheric pressure.[14]

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. The "slow-stir" or shake-flask method is a standard technique for determining the aqueous solubility of sparingly soluble compounds.[16][17][18][19]

Methodology: Shake-Flask Method

- **Sample Preparation:** An excess amount of the solid compound is added to a known volume of water in a flask.[18]
- **Equilibration:** The flask is sealed and agitated (e.g., shaken or stirred) in a constant temperature bath for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.[20]
- **Phase Separation:** After equilibration, the mixture is allowed to stand undisturbed to allow the undissolved solid to settle. The saturated aqueous solution is then carefully separated from the excess solid, often by centrifugation and/or filtration.
- **Analysis:** The concentration of the dissolved compound in the aqueous phase is determined using a suitable analytical technique, such as high-performance liquid chromatography (HPLC), gas chromatography (GC), or UV-Vis spectroscopy.[18]

Vapor Pressure Determination

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system. For compounds with low vapor pressure, methods such as the effusion method or the gas saturation method are employed.[21][22][23]

Methodology: Gas Saturation Method

- **Apparatus:** A stream of an inert gas (e.g., nitrogen or argon) is passed at a known, slow flow rate through or over a thermostatted sample of the compound.[21][22]

- Saturation: The inert gas becomes saturated with the vapor of the substance.
- Trapping and Analysis: The vapor is then trapped from the gas stream using a suitable sorbent material or by condensation in a cold trap. The amount of the substance trapped is quantified using analytical techniques like GC or HPLC.
- Calculation: The vapor pressure is calculated from the amount of substance transported by a known volume of the carrier gas.

Density Determination

Density is the mass of a substance per unit volume. For solid organic compounds, gas pycnometry is a common and accurate method.[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)

Methodology: Gas Pycnometry

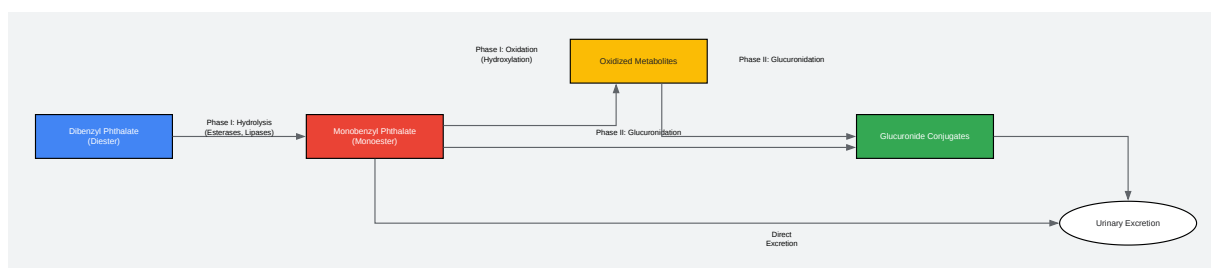
- Principle: This technique measures the volume of a solid object of known mass by measuring the volume of gas it displaces. Helium is often used as the displacement gas due to its small atomic size and inert nature.[\[27\]](#)
- Apparatus: A gas pycnometer consists of a sample chamber of a known volume and a reference chamber.
- Measurement: The solid sample is placed in the sample chamber. The chamber is pressurized with helium, and the pressure is recorded. The gas is then expanded into the reference chamber, and the final pressure is measured.
- Calculation: Based on the pressures and the known volumes of the chambers, the volume of the solid sample can be accurately calculated using the ideal gas law. The density is then determined by dividing the mass of the sample by its measured volume.[\[27\]](#)

Biological Pathways

Phthalates, including **Dibenzyl phthalate**, are known endocrine-disrupting chemicals that can interfere with various biological pathways.[\[3\]](#)[\[8\]](#) The primary metabolic route for phthalates involves hydrolysis to their monoesters, which can then undergo further metabolism.[\[1\]](#)[\[16\]](#)

General Metabolic Pathway of Phthalate Esters

The metabolism of phthalate esters generally proceeds in two phases. In Phase I, the diester is hydrolyzed by esterases to its corresponding monoester. For high-molecular-weight phthalates, this is followed by oxidation of the alkyl side chain. In Phase II, the metabolites can be conjugated with glucuronic acid to increase their water solubility and facilitate excretion.[1][16]

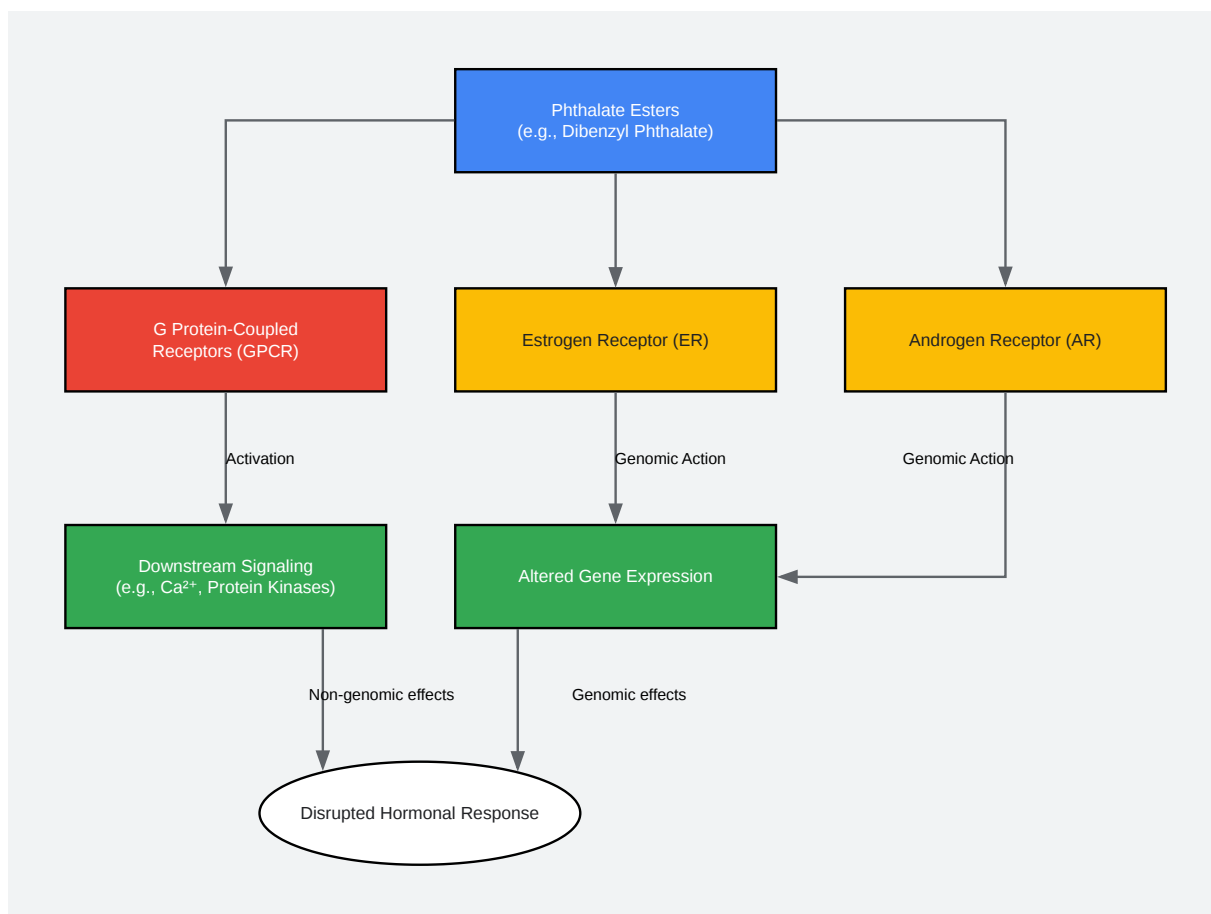


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General metabolic pathway of high-molecular-weight phthalate esters.

Signaling Pathways Disrupted by Phthalates

Phthalates can exert their endocrine-disrupting effects by interacting with various cellular signaling pathways. They have been shown to bind to nuclear receptors such as estrogen receptors (ER) and androgen receptors (AR), thereby mimicking or blocking the actions of endogenous hormones.[4][8] They can also activate G protein-coupled receptors (GPCRs), leading to rapid, non-genomic effects.[4]



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Overview of signaling pathways disrupted by phthalate esters.

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